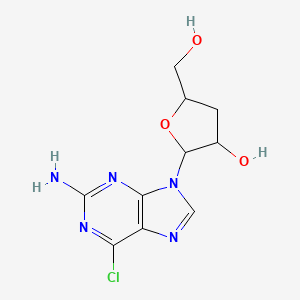
9H-Carbazole, 2,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Carbazole, 2,3-dimethyl- is an organic compound with the molecular formula C14H13N. It belongs to the class of carbazole derivatives, which are nitrogen-containing aromatic heterocyclic compounds. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 2,3-dimethyl- typically involves the methylation of carbazole at the 2 and 3 positions. One common method is the Friedel-Crafts alkylation reaction, where carbazole is reacted with methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: Industrial production of 9H-Carbazole, 2,3-dimethyl- may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure high-quality production .
化学反応の分析
Types of Reactions: 9H-Carbazole, 2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-2,3-dione derivatives.
Reduction: Reduction reactions can convert it to dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Carbazole-2,3-dione derivatives.
Reduction: Dihydrocarbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the reagents used.
科学的研究の応用
9H-Carbazole, 2,3-dimethyl- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 9H-Carbazole, 2,3-dimethyl- involves its interaction with various molecular targets and pathways:
類似化合物との比較
9H-Carbazole: The parent compound without methyl groups at the 2 and 3 positions.
3,6-Dimethyl-9H-carbazole: Another dimethylated derivative but with methyl groups at the 3 and 6 positions.
Uniqueness:
9H-Carbazole, 2,3-dimethyl-: has unique electronic properties due to the specific positioning of the methyl groups, which can influence its reactivity and interaction with other molecules.
3,6-Dimethyl-9H-carbazole: may exhibit different electronic and steric effects due to the different positions of the methyl groups, leading to variations in its chemical behavior and applications.
特性
CAS番号 |
18992-70-6 |
|---|---|
分子式 |
C14H13N |
分子量 |
195.26 g/mol |
IUPAC名 |
2,3-dimethyl-9H-carbazole |
InChI |
InChI=1S/C14H13N/c1-9-7-12-11-5-3-4-6-13(11)15-14(12)8-10(9)2/h3-8,15H,1-2H3 |
InChIキー |
SYTNBTHSPJGLQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-[4-(3-aminopropanoylamino)phenyl]-1,3,2-dithiarsolan-4-yl]methyl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate](/img/structure/B12096539.png)




![5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12096572.png)
![(2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12096583.png)

![Boronic acid, [4-(2-ethoxyethyl)phenyl]-](/img/structure/B12096592.png)


